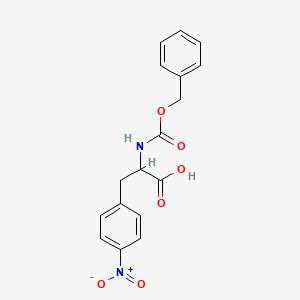![molecular formula C18H11Cl3F3N3O2 B2412948 1-{3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone O-(2,6-dichlorobenzyl)oxime CAS No. 477873-01-1](/img/structure/B2412948.png)
1-{3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone O-(2,6-dichlorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of tipranavir, which also contains a trifluoromethylpyridine moiety, was achieved using a chiral auxiliary .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group attached to a pyridine ring, which is further connected to an isoxazole ring. The isoxazole ring is attached to an ethanone group, which is linked to an oxime group via an O-(2,6-dichlorobenzyl) linker .Scientific Research Applications
Crop Protection: TFMP derivatives are primarily used to protect crops from pests. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl, which has since been followed by more than 20 new TFMP-containing agrochemicals with ISO common names . These compounds help enhance crop yield and quality by controlling pests effectively.
Synthesis of 2-Chloro-5-(Trifluoromethyl)pyridine (2,5-CTF): 2,5-CTF, a critical intermediate for fluazifop synthesis, can be obtained in good yield via a simple one-step reaction . This efficient synthesis pathway contributes to the availability of TFMP-based agrochemicals.
Pharmaceutical Applications
TFMP derivatives also find applications in the pharmaceutical industry:
Clinical Trials and Market Approvals: Currently, five pharmaceutical products and two veterinary products containing the TFMP moiety have received market approval, and several candidates are undergoing clinical trials . These compounds may have applications in areas such as antiviral, antibacterial, or antifungal therapies.
Vapor-Phase Reactions
TFMP derivatives are also studied for their vapor-phase reactions, which can lead to novel applications. Researchers continue to explore their potential in various fields .
Future Directions
properties
IUPAC Name |
(E)-1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]-N-[(2,6-dichlorophenyl)methoxy]ethanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3F3N3O2/c1-9(26-28-8-11-12(19)3-2-4-13(11)20)16-6-15(27-29-16)17-14(21)5-10(7-25-17)18(22,23)24/h2-7H,8H2,1H3/b26-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHHPNVZWITVPK-JQAMDZJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=C(C=CC=C1Cl)Cl)C2=CC(=NO2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC1=C(C=CC=C1Cl)Cl)/C2=CC(=NO2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone O-(2,6-dichlorobenzyl)oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(4-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile](/img/structure/B2412867.png)
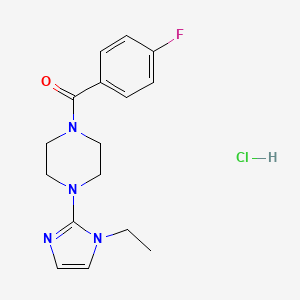
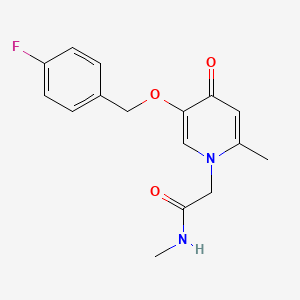



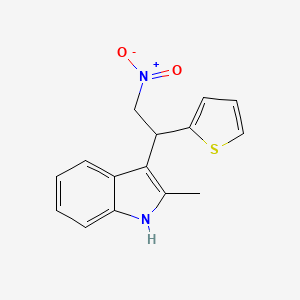
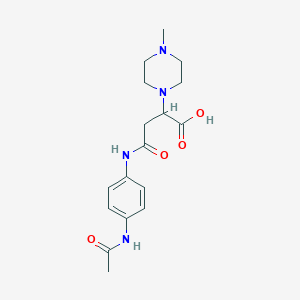
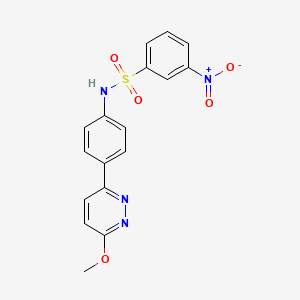

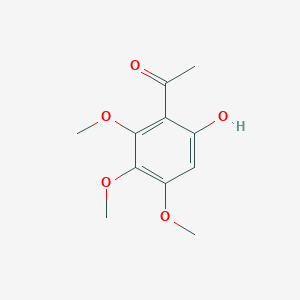
![2-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2412885.png)
![8-oxo-N-(3-(trifluoromethyl)phenyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2412886.png)
